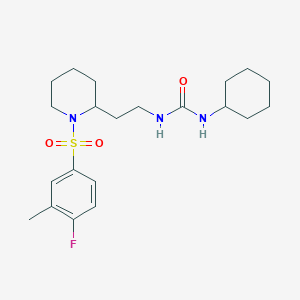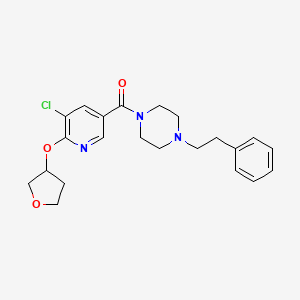
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone” is a chemical compound used in scientific research1. It has a molecular formula of C19H21ClN4O3 and a molecular weight of 388.851.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using various methods2. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21ClN4O31. This indicates that it contains 19 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 3 oxygen atoms. However, the specific arrangement of these atoms in space, which defines the compound’s 3D structure, is not provided in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, particularly in the synthesis of new compounds2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. However, it is known that it has a molecular weight of 388.851.科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research in this area focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials with specific properties. For example, studies on the synthesis and characterization of stable radical functionalized monothiophenes demonstrate the creation of novel compounds that are stable in air and organic solvents, characterized by EPR and Infrared, to understand their electronic properties better (Chahma, Riopel, & Arteca, 2021).
Antimicrobial and Antimycobacterial Activity
Another significant area of research involves evaluating the antimicrobial and antimycobacterial activities of synthesized compounds. For instance, nicotinic acid hydrazide derivatives have been screened for their antimycobacterial activity, indicating the potential of these compounds in developing new treatments for bacterial infections (R.V.Sidhaye et al., 2011).
Catalytic and Synthetic Applications
Research also extends to the catalytic and synthetic applications of compounds, such as the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives. This process demonstrates the versatility of palladium-catalyzed reactions in synthesizing complex molecules, which can have significant implications in synthetic chemistry and drug development (Bacchi et al., 2005).
Molecular Structure Analysis
Finally, the detailed molecular structure analysis of synthesized compounds, such as the crystal and molecular structure analysis of related chloropyridin methanone derivatives, provides insights into the compound's properties and potential applications. Such studies are crucial for understanding the interaction mechanisms and designing molecules with desired characteristics (Lakshminarayana et al., 2009).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. However, similar compounds have safety data sheets available that provide information on handling, storage, and disposal4.
将来の方向性
The future directions for this compound are not specified in the search results. However, similar compounds have been used in various applications, including drug discovery and synthesis3, suggesting potential future directions in these areas.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or databases.
特性
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-20-14-18(15-24-21(20)29-19-7-13-28-16-19)22(27)26-11-9-25(10-12-26)8-6-17-4-2-1-3-5-17/h1-5,14-15,19H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVPHYODLJZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

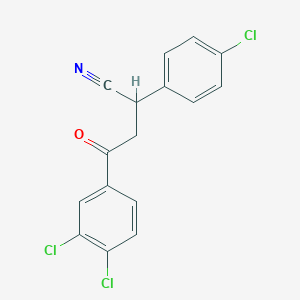
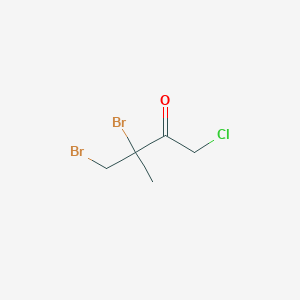
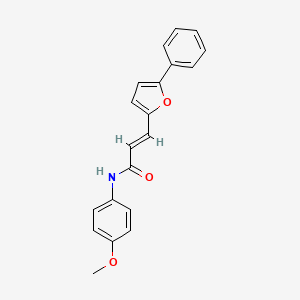
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)
![5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2658583.png)
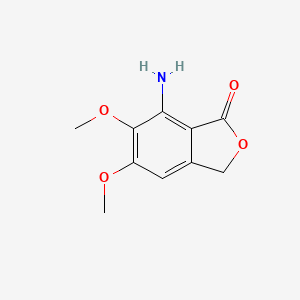
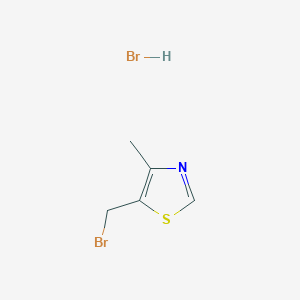
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)

